7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a diethylamino group, and a methylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the benzofuran core.
Addition of the Methylbenzylidene Moiety: The final step involves the condensation of the benzofuran derivative with a methylbenzaldehyde under basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzylidene moiety can be reduced to form a saturated benzyl derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzylidene moiety can produce a saturated benzyl derivative.
Scientific Research Applications
7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to certain receptors or enzymes, while the benzofuran core can interact with other molecular structures. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one: This compound itself.
7-[(methylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one: A similar compound with a methylamino group instead of a diethylamino group.
7-[(ethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one: A similar compound with an ethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The diethylamino group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different amino groups.
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2E)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)11-10-16-20(24)19(25-21(16)17)12-15-8-6-14(3)7-9-15/h6-12,23H,4-5,13H2,1-3H3/b19-12+ |
InChI Key |
AKRQFJOAPRSHKS-XDHOZWIPSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC=C(C=C3)C)/C2=O)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C)C2=O)O |
Origin of Product |
United States |
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